![molecular formula C21H17N3O2S B14003869 2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 68614-60-8](/img/structure/B14003869.png)
2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a triazole ring, a naphthalenylmethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- typically involves multi-step organic reactions. One common method includes the reaction of mercaptoacetic acid with 1-chloromethyl naphthalene under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The triazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(NAPHTH-1-YLMETHYLTHIO)ACETIC ACID: Shares a similar structure but lacks the triazole and phenyl groups.
(1-NAPHTHYLMETHYLTHIO)ACETIC ACID: Similar but with variations in the substituents on the naphthalene ring.
Uniqueness
ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- is unique due to its combination of a triazole ring, naphthalenylmethyl group, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
68614-60-8 |
|---|---|
分子式 |
C21H17N3O2S |
分子量 |
375.4 g/mol |
IUPAC名 |
2-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H17N3O2S/c25-20(26)14-27-21-23-22-19(24(21)17-10-2-1-3-11-17)13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,25,26) |
InChIキー |
OMNALNBDQLKNRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


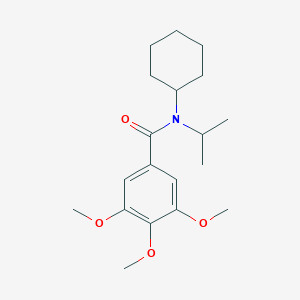

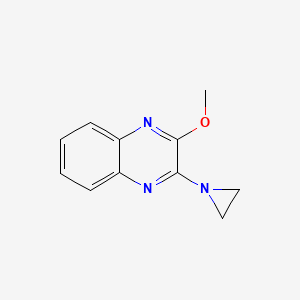
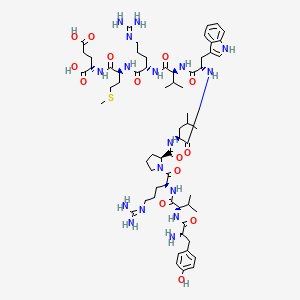
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
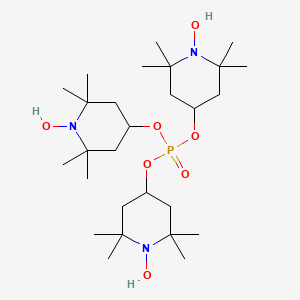

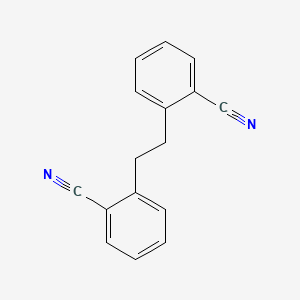

![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)

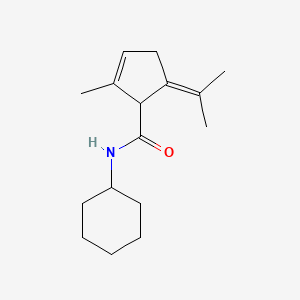
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

